2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC8168409
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3S |
|---|---|
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H13N3S/c1-2-13-4-3-7-8(5-11)10(12)14-9(7)6-13/h2-4,6,12H2,1H3 |
| Standard InChI Key | XTYAYGWNMNCCLD-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=C2C#N)N |
| Canonical SMILES | CCN1CCC2=C(C1)SC(=C2C#N)N |
Introduction
Synthesis Methods
The synthesis of thienopyridine derivatives typically involves multi-step reactions starting from thiophene or pyridine precursors. A common approach might involve:
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Formation of the Thienopyridine Core: This can be achieved through condensation reactions or cyclization processes involving thiophene and pyridine derivatives.
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Introduction of the Amino and Ethyl Groups: These functional groups can be introduced through nucleophilic substitution or alkylation reactions.
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Nitrile Group Introduction: The nitrile group can be introduced via a dehydration reaction of an amide precursor or through a Sandmeyer reaction.
Biological Activity
While specific biological activity data for this compound are not available, thienopyridine derivatives have shown potential in various biological assays, including cytotoxic and antibacterial activities. The presence of a nitrile group, which is known to enhance biological activity in some compounds, suggests potential applications in medicinal chemistry.
Research Findings and Future Directions
Given the limited information available on 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, further research is needed to explore its synthesis, properties, and biological activities. This could involve:
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Synthetic Chemistry: Developing efficient synthesis routes to access this compound.
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Biological Screening: Evaluating its potential as a lead compound in drug discovery.
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Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound affect its biological activity.
Data Table: Comparison of Thienopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | CHNOS | 240.32 | Not specified |
| 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | CHNOS | 225.31 | Not specified |
| 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | CHNS | Not available | Not specified |
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